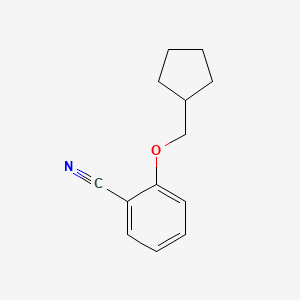
2-(Cyclopentylmethoxy)benzonitrile
Vue d'ensemble
Description
2-(Cyclopentylmethoxy)benzonitrile is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.27 . It is an oil at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Cyclopentylmethoxy)benzonitrile consists of a benzonitrile group attached to a cyclopentylmethoxy group . The InChI code for this compound is 1S/C13H15NO/c14-9-12-7-3-4-8-13(12)15-10-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,10H2 .Physical And Chemical Properties Analysis
2-(Cyclopentylmethoxy)benzonitrile has a predicted density of 1.07±0.1 g/cm3 and a predicted boiling point of 343.7±15.0 °C . It is an oil at room temperature .Applications De Recherche Scientifique
Rhodium and Palladium-Catalyzed Cyanation
Rhodium(III)-catalyzed cyanation has been utilized for the synthesis of 2-(alkylamino)benzonitriles, employing N-nitrosoarylamines with a removable nitroso as the directing group. This method uses N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a cyanide source, allowing for the synthesis of various substituted benzonitriles in moderate to good yields (Dong et al., 2015). Similarly, palladium-catalyzed cyanation using potassium hexacyanoferrate(II) enables the synthesis of benzonitriles from aryl halides. This approach is significant for its application on both activated and deactivated aryl and heteroaryl bromides and activated chlorides, producing benzonitriles in good to excellent yield. The methodology is highlighted for its non-toxicity and cost-effectiveness, making it attractive for industrial applications (Schareina et al., 2004).
N-Heterocyclic Carbene-Catalyzed Synthesis
The benzonitrile unit, prevalent in natural products, pharmaceuticals, and agrochemicals, has garnered attention for its synthesis. A novel NHC-catalyzed [4 + 2]-benzannulation protocol for assembling the benzonitrile framework has been developed, demonstrating an innovative approach to benzonitrile synthesis (Jia & Wang, 2016).
Electrochemical Synthesis and Catalysis
Research has also focused on the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic two-dimension conductive metal-organic frameworks (2D cMOFs) as anodic electrocatalysts. This green, convenient, and highly-efficient electrochemical synthesis strategy for benzonitrile indicates the potential of 2D cMOFs in organic synthesis, particularly for their top-level performance and sustainability (Wang et al., 2020).
Environmental and Safety Considerations
In addition to synthesis methods, the environmental impact and safety of benzonitriles have been considered. The development of cyanation methods employing non-toxic sources and ensuring the absence of free cyanide in reaction mixtures addresses safety concerns in benzonitrile synthesis, enhancing the method's applicability and adoption in pharmaceutical and agrochemical applications (Richardson & Mutton, 2018).
Safety And Hazards
The safety information available indicates that 2-(Cyclopentylmethoxy)benzonitrile may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(cyclopentylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-9-12-7-3-4-8-13(12)15-10-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKGMQXZUWVUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylmethoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)
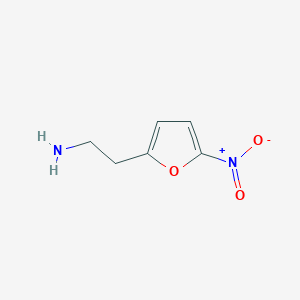
![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)
![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)
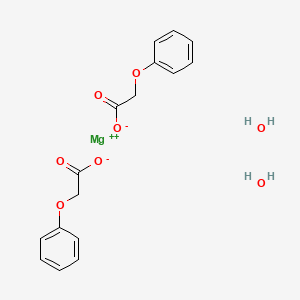
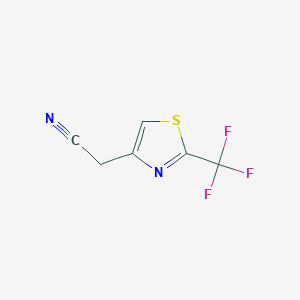

![(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide](/img/structure/B1427484.png)
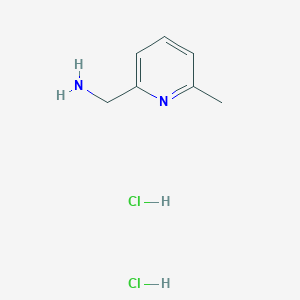
![2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B1427486.png)
![3-Undecylthieno[3,2-b]thiophene](/img/structure/B1427487.png)
